1-Pent-4-enylpiperidine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163106-37-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-pent-4-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-8-11-9(12)6-5-7-10(11)13/h2H,1,3-8H2 |
InChI Key |
YDWPJSWVNSNZQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pent 4 Enylpiperidine 2,6 Dione and Its Analogs
Direct N-Alkylation Approaches to the Piperidine-2,6-dione Core
The most direct methods for the synthesis of 1-pent-4-enylpiperidine-2,6-dione involve the formation of the piperidine-2,6-dione ring with the concomitant incorporation of the pent-4-enyl group at the nitrogen atom.
Synthesis via Condensation Reactions Involving Glutaric Acid Derivatives and Pent-4-enylamine Precursors
A primary and straightforward approach to this compound involves a two-step sequence starting from glutaric anhydride (B1165640) and pent-4-en-1-amine. The initial step is the nucleophilic attack of the primary amine on the anhydride, leading to the ring-opened intermediate, N-(pent-4-enyl)glutaramic acid. Subsequent dehydration and cyclization of this intermediate yield the target glutarimide (B196013).
A general and widely applicable procedure for the synthesis of N-substituted piperidine-2,6-diones has been reported, which can be adapted for the synthesis of the title compound. researchgate.net In this method, the corresponding amine is reacted with glutaric anhydride, often in a suitable solvent like toluene, under reflux conditions. This initial reaction forms the amic acid intermediate. The subsequent cyclization to the imide can be achieved by heating the intermediate with a dehydrating agent such as acetyl chloride or by using a milder coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net
The reaction of glutaric anhydride with pent-4-en-1-amine would proceed as follows:
Step 1: Amide Formation Glutaric anhydride is dissolved in a suitable solvent, and pent-4-en-1-amine is added. The reaction mixture is heated to promote the formation of N-(pent-4-enyl)glutaramic acid.
Step 2: Cyclization The N-(pent-4-enyl)glutaramic acid intermediate is then subjected to cyclization. This can be achieved by refluxing with acetyl chloride, which converts the carboxylic acid to an acid chloride that is readily attacked by the amide nitrogen, or by using CDI to activate the carboxyl group for intramolecular nucleophilic attack.
A representative experimental procedure is outlined in the table below:
| Step | Reagents & Conditions | Purpose |
| 1 | Glutaric anhydride, Pent-4-en-1-amine, Toluene, Reflux | Formation of N-(pent-4-enyl)glutaramic acid intermediate |
| 2 | Acetyl chloride, Reflux or 1,1'-Carbonyldiimidazole, Chloroform, Reflux | Cyclization to form this compound |
This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the condensation and cyclization steps.
Alternative Cyclization Strategies for the Piperidine-2,6-dione Ring with Pent-4-enyl Incorporation
Beyond the classical condensation approach, other cyclization strategies can be envisioned for the construction of the this compound scaffold. One such method involves a transition-metal-free synthesis from readily available starting materials like substituted methyl acetates and acrylamides. researchgate.net This approach allows for the construction of a-substituted and a,ß-disubstituted piperidine-2,6-diones and could be conceptually adapted.
In a potential adaptation for the synthesis of an analog of the target molecule, a suitably substituted methyl ester could react with an N-(pent-4-enyl)acrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu). The proposed mechanism would involve a Michael addition of the enolized methyl ester to the acrylamide, followed by an intramolecular cyclization to form the piperidine-2,6-dione ring.
Another alternative involves the direct N-alkylation of piperidine-2,6-dione with a pent-4-enyl halide, such as 5-bromopent-1-ene. This reaction is typically carried out in the presence of a base to deprotonate the imide nitrogen, creating a nucleophile that can then displace the halide.
| Starting Materials | Reagents & Conditions | Product | Reference |
| Piperidine-2,6-dione, 5-Bromopent-1-ene | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | This compound | General N-alkylation methodology |
| Substituted methyl acetate, N-(pent-4-enyl)acrylamide | KOtBu, DMF | Substituted this compound | researchgate.net |
These alternative strategies may offer advantages in terms of substrate scope and functional group tolerance, providing access to a wider range of substituted analogs.
Functional Group Interconversions on the Pent-4-enyl Chain Post-Synthesis
Once the this compound core has been synthesized, the terminal alkene of the pent-4-enyl chain serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse library of analogs.
Olefin Metathesis Reactions for Structural Diversification of the Alkenyl Group
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds and has found widespread application in organic synthesis. nih.govbeilstein-journals.org In the context of this compound, both cross-metathesis and ring-closing metathesis can be employed to modify the alkenyl chain.
Cross-Metathesis (CM): This reaction involves the intermolecular exchange of alkylidene fragments between two different olefins. By reacting this compound with another olefin in the presence of a suitable ruthenium catalyst, the terminal double bond can be elaborated to introduce new functional groups or extend the carbon chain. This allows for the synthesis of a wide range of analogs with modified side chains. researchgate.net
Ring-Closing Metathesis (RCM): If a second double bond is introduced into the molecule, for example, by N-acylation with an unsaturated acyl chloride, RCM can be used to form a macrocyclic structure containing the piperidine-2,6-dione moiety.
A variety of well-defined ruthenium-based catalysts are commercially available for these transformations, each with its own specific reactivity profile and substrate tolerance. The choice of catalyst is crucial for achieving high yields and selectivities.
| Catalyst | Catalyst Name | Common Applications |
| Grubbs' Catalyst (1st Generation) | General purpose, tolerant of many functional groups. | |
| Grubbs' Catalyst (2nd Generation) | Higher activity, suitable for more challenging substrates. | |
| Hoveyda-Grubbs Catalyst (1st Generation) | Increased stability and ease of handling. | |
| Hoveyda-Grubbs Catalyst (2nd Generation) | High activity and stability, widely used for a variety of metathesis reactions. |
Note: The images are for illustrative purposes and are not to scale.
Selective Functionalization of the Terminal Alkene Unit
The terminal double bond of the pent-4-enyl group is amenable to a wide range of classical alkene functionalization reactions, providing access to a variety of derivatives with different functionalities at the end of the side chain.
Epoxidation: The terminal alkene can be converted to an epoxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles to introduce a wide range of functional groups.
Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or under milder conditions using potassium permanganate (B83412) (KMnO₄) at low temperatures. This introduces two hydroxyl groups, which can be further functionalized.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene. khanacademy.org Treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and a base (e.g., NaOH) yields the corresponding primary alcohol. This provides a method to introduce a hydroxyl group at the terminus of the alkyl chain.
These functionalization reactions significantly expand the range of accessible analogs of this compound, allowing for the fine-tuning of its properties.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound and its analogs.
Atom Economy: The condensation reaction of glutaric anhydride with pent-4-en-1-amine to form the piperidine-2,6-dione ring is a highly atom-economical process, as the main byproduct is water.
Use of Safer Solvents: Traditional syntheses often employ volatile organic solvents. The development of synthetic methods in greener solvents, such as water or deep eutectic solvents (DESs), is a key area of green chemistry research. rasayanjournal.co.inasianpubs.org For instance, the synthesis of piperidone derivatives has been demonstrated in a glucose-urea deep eutectic solvent, which is biodegradable and has low toxicity. asianpubs.org
Catalysis: The use of catalytic methods, such as the olefin metathesis reactions discussed in section 2.2.1, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduce the amount of stoichiometric waste generated.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Stereoselective Synthesis of Chiral Analogs of this compound
The asymmetric synthesis of chiral analogs of this compound can be approached by establishing chirality on the piperidine-2,6-dione (glutarimide) core, followed by N-alkenylation with a 4-pentenyl group, or by incorporating the N-pentenyl moiety from the start of the synthetic sequence. A variety of stereoselective methods have been developed for the synthesis of substituted piperidines and glutarimides, which are applicable to the preparation of these target analogs.
One powerful strategy involves the use of N-heterocyclic carbene (NHC) catalysis in a formal [3+3] annulation reaction. This method allows for the highly enantioselective synthesis of trans-3,4-disubstituted glutarimides from readily available enals and substituted malonamides. The reaction proceeds in a single step with the simultaneous formation of C-C and C-N bonds, providing a direct route to functionalized glutarimides with excellent enantioselectivity and good yields. This approach serves as a potential pathway to chiral precursors for this compound analogs. nih.govacs.org
Another versatile approach is the chemoenzymatic synthesis, which can produce all four diastereomers of 2,6-disubstituted piperidines. This method utilizes a ω-transaminase (ω-TA) for the site-selective amination of a 1,5-diketone, leading to spontaneous cyclization to an imine. Subsequent diastereoselective reduction of the imine establishes the second chiral center. By selecting enzymes with different selectivities, all four stereoisomers of a target piperidine (B6355638) can be synthesized. researchgate.net This methodology could be adapted to produce chiral 2,6-disubstituted piperidine-2,6-diones.
Furthermore, iridium-catalyzed asymmetric allylic cyclization has been employed for the stereoselective synthesis of 2,6-disubstituted piperidines. The use of enantiomeric iridium catalysts allows for the selective formation of vinylpiperidine building blocks, which can be precursors to various piperidine alkaloids. nih.gov
A practical, transition-metal-free method for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones has also been reported. This approach involves the reaction of methyl acetates and acrylamides in the presence of a base like potassium tert-butoxide. While not inherently asymmetric, this method provides a straightforward route to the piperidine-2,6-dione scaffold which could be coupled with a chiral resolution or a subsequent stereoselective transformation. researchgate.net
The following table summarizes a selection of stereoselective methods applicable to the synthesis of chiral piperidine-2,6-dione analogs:
| Method | Key Features | Stereochemical Outcome | Applicability to Analogs |
| N-Heterocyclic Carbene Catalysis | Formal [3+3] annulation of enals and malonamides. nih.govacs.org | High enantioselectivity for trans-3,4-disubstituted glutarimides. | Direct synthesis of chiral glutarimide core. |
| Chemoenzymatic Synthesis | ω-Transaminase-mediated amination of 1,5-diketones followed by reduction. researchgate.net | Access to all four diastereomers of 2,6-disubstituted piperidines. | Potential for creating diverse stereoisomers of the piperidine-2,6-dione core. |
| Iridium-Catalyzed Allylic Cyclization | Asymmetric cyclization of allylic precursors. nih.gov | High selectivity for vinylpiperidine building blocks. | Synthesis of precursors with unsaturation for further functionalization. |
| Rhodium-Catalyzed Reductive Transamination | Transamination of pyridinium (B92312) salts with a chiral primary amine. dicp.ac.cn | Excellent diastereo- and enantioselectivities for various chiral piperidines. | A versatile method for introducing chirality into the piperidine ring. |
The synthesis of specific chiral analogs of this compound would involve the application of these or similar stereoselective strategies to construct the desired substitution pattern on the piperidine-2,6-dione ring. The final N-alkenylation step to introduce the pent-4-enyl group can typically be achieved through standard alkylation procedures with a suitable 4-pentenyl halide or equivalent electrophile.
Chemical Transformations and Derivatization Strategies of 1 Pent 4 Enylpiperidine 2,6 Dione
Modifications of the Piperidine-2,6-dione Ring System
The piperidine-2,6-dione ring, also known as the glutarimide (B196013) ring, is susceptible to a range of chemical modifications, allowing for the introduction of diverse functional groups and the alteration of its core structure.
The carbon atoms of the piperidine-2,6-dione ring, particularly the C3 and C5 positions adjacent to the carbonyl groups, are amenable to the introduction of various substituents. These modifications can significantly impact the molecule's steric and electronic properties. Common strategies would likely involve the generation of an enolate at the α-carbon, followed by reaction with an electrophile.
For instance, alkylation at the C3 position could be achieved by treating the parent compound with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic intermediate can then be reacted with an alkyl halide to introduce an alkyl group. The presence of the N-pent-4-enyl group is not expected to interfere with this type of reaction under standard conditions. A variety of substituents, including methyl, ethyl, and benzyl (B1604629) groups, could potentially be introduced at this position.
Furthermore, the C4 position, while less activated, can also be functionalized, often through different synthetic routes prior to the formation of the final N-substituted piperidinedione. However, direct functionalization at C4 on the pre-formed ring is more challenging.
Table 1: Representative Examples of C3-Alkylation of Piperidine-2,6-dione Analogs
| Entry | Electrophile | Base | Solvent | Potential Product |
| 1 | Iodomethane | LDA | THF | 1-Pent-4-enyl-3-methylpiperidine-2,6-dione |
| 2 | Benzyl bromide | NaH | DMF | 3-Benzyl-1-pent-4-enylpiperidine-2,6-dione |
| 3 | Allyl bromide | KHMDS | THF | 3-Allyl-1-pent-4-enylpiperidine-2,6-dione |
The replacement of one or more atoms in the piperidine-2,6-dione ring with other heteroatoms can lead to the formation of novel heterocyclic systems with distinct properties. A notable example is the potential conversion to a thiazolidinedione analog, which is a core structure in certain classes of therapeutic agents.
This transformation would likely require a multi-step synthetic sequence rather than a direct modification of the existing ring. The general approach would involve the synthesis of a thiazolidinedione core followed by N-alkenylation with a 5-halopent-1-ene. Alternatively, a ring-opening and subsequent ring-closing strategy could be envisioned, although this would be synthetically complex. For example, hydrolysis of the imide followed by a series of steps to introduce a sulfur atom and reform a five-membered ring could theoretically yield the desired thiazolidinedione analog.
Manipulation of the Pent-4-enyl Side Chain
The terminal alkene of the pent-4-enyl side chain is a highly versatile functional group that can participate in a wide array of chemical reactions, providing a key handle for derivatization.
The double bond of the pent-4-enyl group can be readily saturated through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This transformation would convert the pent-4-enyl side chain into a pentyl group, thereby altering the lipophilicity and conformational flexibility of the molecule.
Conversely, while dehydrogenation of the corresponding saturated pentyl chain to reintroduce the alkene is theoretically possible, it is generally a more challenging transformation requiring specific catalysts and harsher reaction conditions. More commonly, other unsaturated analogs would be prepared through different synthetic routes.
Table 2: Potential Hydrogenation of the Pent-4-enyl Side Chain
| Entry | Catalyst | Solvent | Product |
| 1 | 10% Pd/C | Methanol | 1-Pentylpiperidine-2,6-dione |
| 2 | PtO₂ | Ethyl Acetate | 1-Pentylpiperidine-2,6-dione |
The terminal alkene is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic structures. A classic example is the [3+2] cycloaddition with a nitrile oxide, generated in situ from an oxime, to form an isoxazoline (B3343090) ring. This introduces a new five-membered heterocyclic ring at the end of the side chain.
Another important cycloaddition is the Diels-Alder reaction, where the terminal alkene can act as a dienophile. Reaction with a suitable diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, under thermal or Lewis acid-catalyzed conditions, would yield a six-membered ring adduct. These types of reactions significantly increase the structural complexity of the molecule.
The double bond of the pent-4-enyl side chain can be cleaved through ozonolysis or oxidation with reagents like potassium permanganate (B83412) under strongly acidic or basic conditions. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield an aldehyde. This aldehyde serves as a versatile intermediate that can be further elaborated. For example, it could be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions such as the Wittig or aldol (B89426) reactions. This strategy allows for the truncation and functionalization of the side chain, providing access to a wide range of derivatives with different chain lengths and terminal functional groups.
Table 3: Potential Products from Oxidative Cleavage and Elaboration
| Entry | Reagents | Intermediate | Final Product Example |
| 1 | 1. O₃, 2. Me₂S | Aldehyde | 4-(2,6-Dioxopiperidin-1-yl)butanoic acid (after oxidation) |
| 2 | 1. O₃, 2. NaBH₄ | Aldehyde | 4-(2,6-Dioxopiperidin-1-yl)butan-1-ol (after reduction) |
| 3 | KMnO₄, H⁺ | Carboxylic Acid | 4-(2,6-Dioxopiperidin-1-yl)butanoic acid |
N-Substitution Modifications and Impact on Molecular Design
The synthesis of N-substituted piperidine-2,6-dione derivatives can be achieved through various established methods. A common approach involves the reaction of glutaric anhydride (B1165640) with a primary amine, in this case, pent-4-en-1-amine, followed by cyclization. This straightforward synthesis allows for the introduction of the pentenyl group, setting the stage for subsequent derivatization.
The terminal double bond of the N-pentenyl group is a gateway to a multitude of chemical transformations. These reactions enable the introduction of different pharmacophores or linking moieties, significantly impacting the molecular design. Some key transformations include:
Oxidative Cleavage: Ozonolysis of the terminal alkene can yield an aldehyde, which can then be further functionalized through reactions such as reductive amination or Wittig reactions. This allows for the extension of the linker and the introduction of various chemical entities.
Metathesis: The terminal alkene can participate in olefin metathesis reactions, such as cross-metathesis or ring-closing metathesis. This has been highlighted in recent patent literature, where alkenyl groups, including pentenyl, are utilized in the synthesis of PROTACs to form cyclic linkers. uwa.edu.au
Hydroformylation: This reaction introduces a formyl group and can be used to create a longer carbon chain with a reactive aldehyde at the end.
Click Chemistry: The terminal alkene can be converted to an azide (B81097) or an alkyne, enabling its use in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect to other molecular fragments.
These modifications allow for precise control over the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and conformational flexibility. This is particularly crucial in the design of complex molecules like PROTACs, where the nature of the linker significantly influences the formation of a productive ternary complex between the target protein and the E3 ligase.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Molecular Design |
| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Me₂S | Aldehyde (-CHO) | Linker extension, introduction of various functionalities via aldehyde chemistry. |
| Cross-Metathesis | Grubbs' catalyst, another alkene | Internal alkene | Formation of longer, more complex linkers with defined stereochemistry. |
| Hydroformylation | CO, H₂, Rh or Co catalyst | Aldehyde (-CHO) | Chain extension and introduction of a reactive handle. |
| Epoxidation followed by ring-opening | m-CPBA; nucleophile | Diol, amino alcohol, etc. | Introduction of polar functional groups to modulate solubility and hydrogen bonding capacity. |
| Conversion to Alkyne | Bromination, elimination | Terminal alkyne (-C≡CH) | Enables "click" chemistry for efficient conjugation. |
Table 1: Key Chemical Transformations of the N-Pentenyl Group and their Impact on Molecular Design
Development of Novel Linker Chemistries from 1-Pent-4-enylpiperidine-2,6-dione Scaffold
The piperidine-2,6-dione moiety is a well-established E3 ligase-recruiting element, particularly for the Cereblon (CRBN) E3 ligase, a key component of the E3 ubiquitin ligase complex. nih.gov This has made it a cornerstone in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a warhead that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.
The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, rigidity, and chemical composition influence the stability and conformation of the ternary complex, ultimately determining the efficiency of protein degradation. The this compound scaffold is an attractive starting point for the development of novel linker chemistries due to the reactive terminal alkene.
Recent innovations in PROTAC design have explored the use of more sophisticated linkers beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains. The pentenyl group on the piperidine-2,6-dione scaffold offers a handle to construct these advanced linkers. For instance, as mentioned in a recent patent, alkenyl groups can be used to form cyclic linkers via ring-closing metathesis. uwa.edu.au This can impart conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation.
The derivatization strategies discussed in the previous section can be directly applied to synthesize a diverse library of linkers originating from this compound. For example, the aldehyde generated from ozonolysis can be used to connect to an amine-containing warhead via reductive amination, forming a stable amine linkage. Alternatively, conversion of the alkene to an alkyne allows for the use of click chemistry to attach the warhead, a strategy known for its high efficiency and modularity.
The ability to readily modify the pentenyl linker allows for the systematic optimization of linker length and composition. This is a crucial aspect of PROTAC development, as the optimal linker can vary significantly depending on the target protein and the E3 ligase being recruited. The modular nature of the derivatization of this compound facilitates the rapid generation of a library of PROTACs with diverse linkers, accelerating the identification of potent and selective protein degraders.
| Linker Synthesis Strategy | Key Reaction on Pentenyl Group | Resulting Linker Feature | Relevance to PROTAC Design |
| Linear Linker Extension | Ozonolysis followed by reductive amination | Amine linkage | Straightforward conjugation to warheads containing an amine. |
| Rigid Cyclic Linker Formation | Ring-closing metathesis with an alkenyl-modified warhead | Cycloalkene | Introduces conformational constraint, potentially improving ternary complex stability. uwa.edu.au |
| Click Chemistry-based Conjugation | Conversion to alkyne followed by CuAAC | Triazole linkage | Highly efficient and modular approach for connecting the E3 ligase ligand to the warhead. |
| Introduction of Polar Groups | Dihydroxylation or aminohydroxylation | Diol or amino alcohol | Enhances solubility and can provide additional hydrogen bonding interactions within the ternary complex. |
Table 2: Strategies for Developing Novel Linker Chemistries from this compound
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Conformational Analysis and Molecular Flexibility of the Pent-4-enylpiperidine-2,6-dione Framework
The 1-pent-4-enylpiperidine-2,6-dione molecule possesses significant conformational flexibility, primarily arising from the piperidine-2,6-dione ring and the N-pent-4-enyl substituent. The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations may also exist in equilibrium, particularly when substituted in a way that introduces steric strain in the chair form. ajchem-a.com The presence of the two carbonyl groups at positions 2 and 6 of the piperidine ring influences the ring's geometry, potentially flattening the chair conformation compared to a simple piperidine ring.
The N-pent-4-enyl substituent introduces additional degrees of freedom. The rotation around the N-C1', C1'-C2', C2'-C3', and C3'-C4' bonds of the pentenyl chain allows it to adopt a multitude of spatial arrangements. This flexibility is crucial as it enables the molecule to adapt its conformation to fit into a specific receptor binding pocket. The terminal double bond of the pentenyl chain can also engage in specific interactions, such as π-π stacking or hydrophobic interactions, with the receptor.
Influence of N-Substituent Modifications on Biological Interactions
The N-substituent of the piperidine-2,6-dione scaffold plays a critical role in determining the molecule's biological activity. Modifications to the 1-pent-4-enyl group can significantly impact its interaction with biological targets. The length, flexibility, and chemical nature of this substituent are key parameters in SAR studies.
For instance, altering the length of the alkenyl chain can affect the distance at which the terminal functional group can interact with a receptor. A shorter or longer chain might position the terminal double bond in a more or less favorable position for binding. The presence and position of the double bond are also significant. Saturation of the double bond to form a pentyl substituent would alter the electronic properties and the rigidity of the chain, likely leading to a change in biological activity.
Furthermore, the introduction of different functional groups on the N-substituent can modulate the molecule's properties. For example, adding a hydroxyl or an amino group could introduce hydrogen bonding capabilities, potentially enhancing binding affinity. Conversely, a bulky substituent could create steric hindrance, preventing the molecule from binding to its target.
Steric and Electronic Effects of Substituents on Piperidine-2,6-dione Ring for Receptor/Enzyme Binding
Substitutions on the piperidine-2,6-dione ring itself can have profound steric and electronic effects on the molecule's ability to bind to a receptor or enzyme. The size, shape, and electronic nature of these substituents can either enhance or diminish biological activity.
Steric Effects: The introduction of bulky substituents on the piperidine ring can lead to steric clashes with the amino acid residues of a binding pocket, thereby reducing binding affinity. Conversely, smaller substituents may be well-tolerated and could even fill small hydrophobic pockets, leading to improved binding. The stereochemistry of the substituents is also crucial, as receptors are chiral environments and will often show a preference for one stereoisomer over another.
Electronic Effects: The electronic properties of substituents on the piperidine-2,6-dione ring can influence its interaction with a biological target. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the molecule, potentially affecting electrostatic interactions with the receptor. Electron-donating groups, on the other hand, can increase the electron density in certain regions of the molecule, which might be favorable for specific interactions. The two carbonyl groups of the piperidine-2,6-dione ring are key features, acting as hydrogen bond acceptors. Any modification that affects the accessibility or the electronic properties of these carbonyls will likely impact binding.
Computational Approaches to SAR/QSAR Modeling for this compound Derivatives
Computational methods are invaluable tools for understanding the SAR and QSAR of this compound and its derivatives. These approaches allow for the prediction of biological activity and the rational design of new, more potent compounds.
Molecular Docking and Dynamics Simulations
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies can help to identify its most likely binding mode within a target's active site. This information can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. By comparing the docking scores and binding poses of different derivatives, researchers can prioritize which compounds to synthesize and test experimentally. nih.gov
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov An MD simulation can show how the complex behaves over time, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov This can provide insights into the conformational changes that may occur upon binding and can help to identify important water molecules that may mediate the interaction.
A hypothetical docking study of this compound into a protein active site might reveal the following:
| Interaction Type | Ligand Atom(s) | Receptor Residue(s) |
| Hydrogen Bond | O (carbonyl) | Tyr123 (OH) |
| Hydrogen Bond | O (carbonyl) | Asn87 (NH2) |
| Hydrophobic | Pentenyl chain | Leu54, Val68, Ile99 |
| π-Alkyl | C5' of pentenyl | Phe150 |
This table represents a hypothetical scenario and is for illustrative purposes only.
Ligand-Based and Structure-Based Drug Design Principles
Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. New derivatives of this compound could then be designed to fit this pharmacophore model.
Structure-Based Drug Design is used when the 3D structure of the target protein is available. researchgate.net This approach utilizes the information from molecular docking and MD simulations to design new ligands that are predicted to have improved binding affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, the this compound structure could be modified to include a substituent that can fill this pocket, thereby increasing its potency.
The following table outlines how these design principles might be applied to modify this compound:
| Design Principle | Proposed Modification | Rationale |
| Ligand-Based | Addition of a phenyl group to the pentenyl chain | To mimic a known active compound with an aromatic moiety |
| Structure-Based | Introduction of a hydroxyl group on the piperidine ring | To form an additional hydrogen bond with a specific residue in the active site |
| Structure-Based | Replacement of the pentenyl with a cyclopropylmethyl group | To introduce rigidity and explore a different conformational space |
This table presents hypothetical modifications based on drug design principles.
Biological Activities and Pharmacological Potential of 1 Pent 4 Enylpiperidine 2,6 Dione and Its Derivatives Excluding Human Trials
Enzyme Inhibition Studies
The piperidine-2,6-dione scaffold, a core component of 1-Pent-4-enylpiperidine-2,6-dione, has been a subject of interest in the study of enzyme inhibition.
Lactate (B86563) Dehydrogenase A (LDHA) Inhibition by Piperidine-dione Derivatives
Lactate dehydrogenase A (LDHA) has been identified as a potential therapeutic target, particularly in cancer metabolism, as it plays a crucial role in the final step of anaerobic glycolysis. researchgate.net The inhibition of LDHA is a strategy being explored to disrupt the metabolic processes of tumor cells. nih.gov
Research has led to the discovery of novel LDHA inhibitors. nih.gov For instance, through docking-based virtual screening and biological assays, a potent LDHA inhibitor was identified with an IC50 value of 0.33 μM. nih.gov This compound demonstrated the ability to reduce the growth of MG-63 cancer cells with an EC50 value of 3.35 μM. nih.gov Further studies have shown that inhibiting LDHA can lead to apoptosis in cancer cells, an increase in the oxygen consumption rate (OCR), and a decrease in lactate formation and the extracellular acidification rate (ECAR). nih.gov
Fragment-based lead generation, assisted by X-ray crystallography, has also been employed to develop small molecule LDHA inhibitors, resulting in lead compounds with nanomolar binding affinities. researchgate.net Some studies have focused on synthesizing new 1,3-benzodioxole (B145889) derivatives as potential LDHA inhibitors, with some compounds exhibiting selective LDHA IC50 values of 13.63 μM and 47.2 μM. researchgate.net The small-molecule inhibitor FX11 has been shown to inhibit LDHA, leading to increased oxygen consumption, production of reactive oxygen species (ROS), and cell death. nih.gov
| Compound/Derivative Type | Reported Activity | IC50/EC50 Value | Cell Line |
|---|---|---|---|
| Novel LDHA Inhibitor (Compound 11) | LDHA Inhibition | IC50 = 0.33 μM | N/A |
| Novel LDHA Inhibitor (Compound 11) | Growth Reduction | EC50 = 3.35 μM | MG-63 osteosarcoma cells |
| 1,3-Benzodioxole Derivative (Compound 2) | Selective LDHA Inhibition | IC50 = 13.63 µM | N/A |
| 1,3-Benzodioxole Derivative (Compound 10) | Selective LDHA Inhibition | IC50 = 47.2 µM | N/A |
Other Relevant Enzyme Target Interactions
Derivatives of the piperidine-2,6-dione structure have shown inhibitory activity against other enzymes as well. For example, a new chemical class of dipeptidyl peptidase-4 (DPP-4) inhibitors, structurally derived from a xanthine (B1682287) scaffold but containing a piperidine (B6355638) moiety, has been discovered for the potential treatment of type 2 diabetes. nih.gov One such inhibitor, BI 1356, demonstrated high potency and selectivity. nih.gov
Additionally, Razoxane, a compound containing a piperazine-2,6-dione (B107378) structure which is related to piperidine-2,6-dione, acts as an inhibitor of Topoisomerase II. chemicalbook.com
Receptor Modulation and Binding Affinity Investigations
The structural motif of piperidine and its derivatives is prevalent in compounds designed to interact with various receptors. For instance, new 4-phenylpiperidine-2,6-diones with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position have been synthesized and evaluated as ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Several of these compounds displayed affinities in the nanomolar range for human cloned α1A-, α1B-, and α1D-AR subtypes. nih.gov The derivative 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione exhibited the highest affinity for the α1A-AR subtype with a pKi of 8.74 and was 10-fold selective over the other two subtypes. nih.gov These compounds were found to act as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov
Furthermore, piperazine (B1678402) derivatives, which are structurally related, have been investigated as 5-HT1A receptor ligands. nih.gov New 2-(methoxyphenyl)piperazine derivatives with a terminal cycloalkyl amide fragment showed high affinity for 5-HT1A receptors, with some compounds binding strongly with Ki values ranging from 0.12 to 0.63 nM, while being devoid of antagonist activity at α1-adrenergic receptors. nih.gov Other research on 4-alkyl-1-arylpiperazines with a terminal tetralin moiety also reported low IC50 values (0.3 nM) for 5-HT1A receptors and high selectivity. nih.gov
| Compound/Derivative Type | Target Receptor | Binding Affinity |
|---|---|---|
| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) | α(1A)-AR | pKi = 8.74 |
| 2-(Methoxyphenyl)piperazine derivatives (2a, 2c, 2f, 2g, 2h) | 5-HT1A | Ki = 0.12-0.63 nM |
| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | 5-HT1A | IC50 = 0.3 nM |
Role in Targeted Protein Degradation (PROTAC) Research and Development
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. nih.gov The piperidine-2,6-dione moiety is a cornerstone in the design of certain PROTACs.
Exploration of this compound as a Cereblon Ligand Scaffold
The protein cereblon (CRBN) is a substrate receptor for the CRL4A E3 ubiquitin ligase complex and is a key component in a widely used PROTAC system. nih.govnih.gov Ligands that bind to cereblon can be incorporated into PROTACs to mediate the degradation of specific target proteins. google.com The immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, which are based on the piperidine-2,6-dione structure, are well-known cereblon binders. nih.gov
The synthesis of thalidomide analogs often involves the condensation of phthalic anhydrides with 3-amino-piperidine-2,6-dione. nih.gov This highlights the importance of the piperidine-2,6-dione core as the fundamental scaffold for creating cereblon ligands. Therefore, this compound, by virtue of its piperidine-2,6-dione structure, represents a potential scaffold for developing novel cereblon ligands. The 1-pent-4-enyl group provides a functional handle that can be used for linker attachment in PROTAC design. Research has shown that even minimalistic 5- and 6-membered imide rings can bind to cereblon, suggesting a degree of structural flexibility in ligand design. nih.gov
Rational Design of PROTACs Incorporating the this compound Moiety
The rational design of PROTACs is a multifaceted process that involves optimizing the ligands for the target protein and the E3 ligase, as well as the linker that connects them. nih.govexplorationpub.com The structure and length of the linker are critical as they influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov
In the context of designing PROTACs that utilize cereblon, the this compound moiety serves as the E3 ligase-binding element. The pentenyl chain at the N1 position of the piperidine-2,6-dione ring is a key feature for its incorporation into a PROTAC. This chain can be chemically modified to attach a linker, which is then connected to a ligand for the protein of interest.
The synthesis of CRBN-recruiting warheads for PROTACs has been demonstrated using derivatives like 3-aminopiperidine-2,6-dione (B110489) hydrochloride. nih.gov Studies on various thalidomide- and lenalidomide-derived CRBN ligands have shown that the point of linker attachment significantly impacts the stability and degradation features of the resulting PROTAC. nih.gov Therefore, the pentenyl group in this compound offers a specific site for linker conjugation, allowing for the systematic design and optimization of PROTACs. The alkene functionality at the end of the pentenyl chain provides a versatile point for various chemical coupling reactions to attach the linker.
Antimicrobial and Antifungal Activity Screening
The piperidine ring is a core structural feature in many natural alkaloids and synthetic drug candidates, with numerous derivatives exhibiting antimicrobial properties. derpharmachemica.com Screening of various piperidine derivatives has revealed that their efficacy is often linked to specific structural modifications, such as the nature and position of substituents.
Studies have shown that synthetic 2,6-disubstituted piperidine-4-one derivatives possess promising antibacterial and antifungal activity. researchgate.net For instance, certain thiosemicarbazone derivatives of piperidin-4-one demonstrated significant antifungal activity against species like M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, in some cases comparable to the standard drug terbinafine. biomedpharmajournal.org Similarly, other synthesized 2,6-disubstituted piperidine-4-one derivatives were found to be highly effective against Staphylococcus aureus, Bacillus subtilis, and the fungus Aspergillus niger. researchgate.net
The structural characteristics of these molecules play a crucial role in their activity. For example, in a series of 6-alkyl-2,3,4,5-tetrahydropyridines, analogs of natural fire ant venom alkaloids, antifungal activity was found to be dependent on the length of the C-6 alkyl side chain. nih.gov Specifically, compounds with chain lengths from C14 to C18 showed varied degrees of antifungal effects, with 6-hexadecyl-2,3,4,5-tetrahydropyridine being one of the most active. nih.gov This compound exhibited minimum fungicidal concentrations (MFCs) of 7.5 μg/mL against Candida glabrata and Candida krusei. nih.gov Other research has also confirmed that various piperidine and pyrrolidine (B122466) substituted compounds can inhibit the growth of bacteria and fungi, including S. aureus, B. subtilis, E. coli, and C. albicans, at varying minimum inhibitory concentrations (MIC). biointerfaceresearch.comnih.gov
| Compound/Derivative Class | Test Organism | Observed Activity | Source |
|---|---|---|---|
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Cryptococcus neoformans | MFC: 3.8 µg/mL | nih.gov |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Candida albicans | MFC: 15.0 µg/mL | nih.gov |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Candida glabrata | MFC: 7.5 µg/mL | nih.gov |
| 6-Heptadecyl-2,3,4,5-tetrahydropyridine (5f) | Cryptococcus neoformans | Most active in series | nih.gov |
| 2,6-diaryl-3-methyl-4-piperidones (Thiosemicarbazone derivatives) | M. gypseum, M. canis, T. rubrum, C. albicans | Significant activity compared to terbinafine | biomedpharmajournal.org |
| 2,6 disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | High efficacy | researchgate.net |
| 2,6 disubstituted piperidine-4-one derivatives | Aspergillus niger | High efficacy | researchgate.net |
| Piperidine derivatives (general) | Staphylococcus aureus, Escherichia coli | Moderate to excellent activity | biointerfaceresearch.com |
Investigation of Anticonvulsant Properties in Animal Models (drawing parallels from other piperidine-2,6-diones)
The piperidine-2,6-dione structure is related to other cyclic imides, such as succinimides and glutarimides, which are known for their anticonvulsant effects. The pyrrolidine-2,5-dione ring, in particular, is a well-established pharmacophore for anticonvulsant activity. nih.gov Research on derivatives of these core structures has demonstrated significant potential in animal models of epilepsy.
Studies on differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones have shown that anticonvulsant activity is closely tied to the molecule's specific structure. researchgate.net Pre-clinical screening in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models for evaluating potential antiepileptic drugs. nih.gov A number of N-substituted pyrrolidine-2,5-dione derivatives have demonstrated protection in both MES and scPTZ screens. researchgate.netnih.gov
For example, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones was synthesized and tested, with most compounds proving effective in at least one seizure model. nih.gov The most active among them, such as compounds bearing a trifluoromethylphenyl or chlorophenyl substituent, were effective not only in the MES and scPTZ tests but also in the 6-Hz psychomotor seizure model, which is used to identify drugs effective against therapy-resistant epilepsy. researchgate.netnih.gov Similarly, research on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives identified compounds with potent, broad-spectrum anticonvulsant activity in MES, scPTZ, and 6-Hz seizure models. mdpi.commdpi.com These findings underscore the importance of the heterocyclic ring system in designing new anticonvulsant agents. nih.gov
| Compound/Derivative Class | Animal Model Test | Observed Activity | Source |
|---|---|---|---|
| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31) | 6-Hz psychomotor seizure model | Active | researchgate.net |
| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (14) | MES, scPTZ, 6-Hz tests | High activity | nih.gov |
| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (23) | MES, scPTZ, 6-Hz tests | High activity | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | ED₅₀: 68.30 mg/kg (mice) | mdpi.comresearchgate.net |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6-Hz test | ED₅₀: 28.20 mg/kg (mice) | mdpi.comresearchgate.net |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | ED₅₀: 62.14 mg/kg (mice) | nih.gov |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6-Hz test | ED₅₀: 75.59 mg/kg (mice) | nih.gov |
Exploration of Anti-Cancer Potential (excluding human trials)
Nitrogen-containing heterocycles, including the piperidine scaffold, are considered desirable structures for the development of novel anti-cancer agents. nih.govnih.gov Both piperine (B192125) and piperidine derivatives have been reported to possess effective pharmacological abilities against cancer cells, often by activating molecular pathways that lead to apoptosis. nih.gov
In vitro studies have demonstrated the cytotoxic activity of various piperidine derivatives against a range of cancer cell lines. For example, a series of 1,4-dihydropyridine-based 1,2,3-triazole derivatives showed significant antiproliferative activity against Caco-2 colorectal adenocarcinoma cells, with some compounds showing IC₅₀ values in the sub-micromolar range. mdpi.comresearchgate.net The most active of these compounds were found to induce cell death through apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com
Other studies have explored the effects of piperidine derivatives on different types of cancer. A derivative of 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner by arresting the cell cycle in the G1/G0 phase. nih.gov In prostate cancer cell lines (PC3), a piperidine derivative known as compound 17a was shown to inhibit cell proliferation effectively. nih.gov Furthermore, some thiazolidine-2,4-dione derivatives, which share structural similarities, have been tested for their ability to inhibit VEGFR-2, a key target in cancer angiogenesis. One such compound demonstrated potent inhibition of VEGFR-2 and significant anti-proliferative activity against HepG2 (liver) and MCF-7 (breast) cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, with some piperazine-based compounds triggering apoptosis through the activation of caspases 3/7. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Observed Activity/Effect | Source |
|---|---|---|---|
| 1,4-Dihydropyridine-triazole derivative (13ad') | Caco-2 (Colorectal) | IC₅₀: 0.63 ± 0.05 µM; Induces apoptosis, G2/M arrest | mdpi.com |
| 2-Amino-4-(1-piperidine) pyridine derivative | HT29, DLD-1 (Colon) | Inhibited proliferation; G1/G0 cell cycle arrest | nih.gov |
| Piperidine derivative (Compound 17a) | PC3 (Prostate) | Inhibited proliferation in a concentration-dependent manner | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 22) | HepG2 (Liver) | IC₅₀: 2.04 ± 0.06 μM | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 22) | MCF-7 (Breast) | IC₅₀: 1.21 ± 0.04 µM; Cell cycle arrest at S phase | nih.gov |
| Piperazin-2-one derivatives (TADDOL-derived and trifluoromethyl-substituted) | HUH7, AKH12 (Hepatocellular Carcinoma) | Significant reduction in cell viability | nih.gov |
Other In Vitro/In Vivo Pharmacological Activities (excluding human trials)
Beyond the applications previously discussed, derivatives of the piperidine-2,6-dione scaffold have been investigated for a variety of other pharmacological activities in preclinical settings.
One area of research has focused on their potential as atypical antipsychotics. A series of novel piperidine-2,6-dione derivatives were synthesized and found to have a high affinity for multiple dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋) receptors. nih.gov A particularly promising compound from this series inhibited apomorphine-induced climbing and MK-801-induced hyperactivity in mice, behaviors predictive of antipsychotic efficacy, without inducing extrapyramidal symptoms. nih.gov
Another line of investigation has explored their role as ligands for adrenoceptors. A number of 4-phenylpiperidine-2,6-diones were designed as ligands for α₁-adrenoceptor subtypes, with several compounds displaying affinities in the nanomolar range. nih.gov The most potent derivative, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34), showed high affinity and selectivity for the α₁ₐ-AR subtype and acted as an antagonist by blocking norepinephrine-induced signaling. nih.gov
Furthermore, the piperidine scaffold has been utilized in the development of diagnostic tools. Researchers have designed and synthesized piperidine derivatives as potential PET tracers for imaging the P2Y12 receptor in the brain, which is relevant for studying neuroinflammation. acs.org One such compound was selected for radiolabeling and further in vitro and in vivo studies to confirm its brain uptake and specificity. acs.org
Mechanistic Insights into the Biological Actions of 1 Pent 4 Enylpiperidine 2,6 Dione
Molecular Interactions with Target Biomolecules
The biological activity of piperidine-2,6-dione derivatives is largely dictated by their interactions with specific protein targets. The core structure itself can engage in various non-covalent interactions, while the substituent at the 1-position significantly influences target recognition and binding affinity.
Protein Binding and Enzyme Active Site Engagement:
The piperidine-2,6-dione moiety is a central component of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which are known to bind directly to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. google.com This binding event is a cornerstone of their therapeutic effects. It is plausible that 1-Pent-4-enylpiperidine-2,6-dione, by virtue of its piperidine-2,6-dione core, could also interact with CRBN. The specifics of this interaction, including binding affinity and subsequent functional consequences, would be modulated by the N-pent-4-enyl substituent.
Furthermore, derivatives of piperidine-2,6-dione have been developed as ligands for a range of other protein targets. For instance, certain N-substituted 4-phenylpiperidine-2,6-diones have demonstrated high affinity for α₁-adrenoceptor subtypes, acting as antagonists. nih.gov In these cases, the piperidine-2,6-dione serves as a scaffold, while the N-alkyl-arylpiperazinyl moiety drives the specific interaction with the receptor's binding pocket.
The table below summarizes potential molecular targets for piperidine-2,6-dione derivatives based on existing research.
| Target Biomolecule | Type of Interaction | Potential Effect | Reference |
| Cereblon (CRBN) | Direct Binding | Modulation of E3 Ubiquitin Ligase Activity | google.com |
| α₁-Adrenoceptors | Antagonism | Blockade of Signal Transduction | nih.gov |
| Dopamine (B1211576) D₂ Receptors | Antagonism | Modulation of Dopaminergic Neurotransmission | nih.gov |
| Serotonin (B10506) 5-HT₂A Receptors | Antagonism | Modulation of Serotonergic Neurotransmission | nih.gov |
Cellular Pathway Modulation and Signaling Cascade Effects
The interaction of this compound with its molecular targets would initiate a cascade of downstream cellular events, ultimately leading to a physiological response.
Modulation of Ubiquitination Pathways:
Should this compound bind to CRBN, it would modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex. This could lead to either the degradation of specific substrate proteins or the stabilization of others, depending on how the compound affects the interaction between CRBN and its targets. This mechanism is central to the action of proteolysis-targeting chimeras (PROTACs), where a CRBN-binding moiety is linked to a ligand for a target protein, inducing its degradation.
Interference with G-Protein Coupled Receptor (GPCR) Signaling:
If this compound were to act on GPCRs such as α₁-adrenoceptors, dopamine, or serotonin receptors, it would likely interfere with their signaling cascades. For example, as an antagonist of α₁-adrenoceptors, it could block norepinephrine-induced activation of phospholipase C, leading to a decrease in the production of inositol (B14025) phosphates and diacylglycerol, thereby attenuating downstream signaling through protein kinase C and calcium mobilization. nih.gov
Impact on Cancer Cell Signaling:
The piperidine-2,6-dione scaffold has been incorporated into molecules designed to inhibit cancer-related enzymes. For example, some derivatives have been investigated as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme crucial for glycolysis in cancer cells. google.com Inhibition of LDHA would disrupt the metabolic activity of cancer cells, potentially leading to cell death.
Structure-Mechanism Relationships of Piperidine-2,6-dione Core and its Pent-4-enyl Modification
The biological mechanism of this compound is a direct consequence of its chemical structure, with both the piperidine-2,6-dione core and the N-pent-4-enyl substituent playing distinct and synergistic roles.
Role of the Piperidine-2,6-dione Core:
Influence of the N-Pent-4-enyl Modification:
The 1-pent-4-enyl substituent is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the parent piperidine-2,6-dione.
Lipophilicity and Bioavailability: The five-carbon chain increases the lipophilicity of the molecule compared to an unsubstituted or small N-alkyl substituted piperidine-2,6-dione. This could enhance its ability to cross cell membranes and potentially the blood-brain barrier. The terminal double bond adds a point of unsaturation that can also influence metabolic stability and interactions.
Target Specificity and Affinity: The length and flexibility of the pentenyl chain, along with the presence of the terminal alkene, would play a crucial role in defining the compound's target profile. This chain can explore hydrophobic pockets within a binding site, potentially increasing binding affinity. The terminal double bond could also engage in specific interactions, such as π-π stacking with aromatic residues or even covalent bond formation under certain enzymatic conditions, although the latter is less common for simple alkenes.
Analytical and Spectroscopic Characterization Techniques in Research
Crystallographic Analysis of 1-Pent-4-enylpiperidine-2,6-dione and its Co-crystals with Biological Targets:There is no available information on the successful crystallization of this compound, either as a single entity or in complex with biological targets. Consequently, an analysis of its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions is not possible.
This lack of information underscores the vastness of chemical space and the reality that many synthetically accessible molecules have yet to be synthesized or fully characterized. Future research may yet shed light on the properties of this compound.
Future Research Directions and Translational Perspectives Non Clinical
Design of Next-Generation N-Substituted Piperidine-2,6-dione Scaffolds
The design of next-generation N-substituted piperidine-2,6-dione scaffolds is a key area of future research. The piperidine (B6355638) ring is a common feature in many natural products and approved drugs. nih.gov The synthetic accessibility of the piperidine-2,6-dione core allows for systematic modifications to explore structure-activity relationships (SAR). The N-substituent, in this case, the pent-4-enyl group, offers a prime site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Future design strategies will likely focus on:
Introduction of conformational constraints: Incorporating rigid elements into the N-substituent or the piperidine ring can lock the molecule into a bioactive conformation, potentially increasing affinity for its biological target. google.comresearchgate.net
Bioisosteric replacements: Replacing the terminal alkene of the pentenyl group with other functional groups that mimic its size, shape, and electronic properties can lead to improved metabolic stability and bioavailability.
Scaffold hopping: Replacing the piperidine-2,6-dione core with other heterocyclic systems while retaining the key pharmacophoric features of the N-substituent can lead to the discovery of novel intellectual property.
A methodical approach to the synthesis of diverse piperidine derivatives is crucial for building extensive compound libraries for screening. nih.gov
Table 1: Potential Modifications for Next-Generation Scaffolds
| Modification Strategy | Rationale | Example Functional Groups |
| Conformational Constraint | Enhance binding affinity and selectivity | Cyclopropyl, bicyclic systems |
| Bioisosteric Replacement | Improve metabolic stability | Alkyne, cyclopropane, trifluoromethyl |
| Scaffold Hopping | Discover novel chemical entities | Piperidine-2,4-diones, hydantoins |
Integration with Advanced Drug Discovery Platforms
To accelerate the discovery of lead compounds, the integration of 1-Pent-4-enylpiperidine-2,6-dione and its derivatives with advanced drug discovery platforms is essential.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large and diverse chemical libraries against a specific biological target. researchgate.net Libraries of N-substituted piperidine-2,6-diones can be efficiently synthesized and screened to identify initial hits.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy that starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. nih.govresearchgate.net The piperidine-2,6-dione core itself can serve as a starting fragment. The N-pent-4-enyl group can then be elaborated or linked with other fragments to generate more potent molecules. nih.gov This approach often leads to lead compounds with better physicochemical properties compared to those identified through traditional HTS.
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.net These computational tools can be applied to optimize derivatives of this compound.
Key applications of AI/ML in this context include:
Predictive Modeling: AI algorithms can build models to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, thereby prioritizing the synthesis of the most promising compounds.
De Novo Design: Generative AI models can design entirely new molecules with desired properties based on the piperidine-2,6-dione scaffold.
Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for the designed compounds.
The integration of AI and ML is expected to significantly reduce the time and cost associated with the drug discovery and development process. researchgate.net
Development of Novel Research Tools and Probes Based on this compound
The reactive terminal alkene in this compound makes it an ideal starting point for the development of chemical probes and research tools. These tools are invaluable for studying the biological function of target proteins and validating their role in disease.
Types of Probes:
Affinity-based probes: The alkene can be functionalized with a reporter tag, such as a fluorophore (e.g., coumarin) or biotin, to enable visualization and isolation of the target protein. nih.gov
Photoaffinity probes: The introduction of a photolabile group allows for covalent cross-linking of the probe to its target protein upon UV irradiation, facilitating target identification.
Activity-based probes: These probes contain a reactive group that forms a covalent bond with the active site of an enzyme, allowing for the profiling of enzyme activity in complex biological samples.
The development of such probes from the this compound scaffold can significantly contribute to our understanding of its mechanism of action and the identification of its cellular targets.
Exploration of New Therapeutic Areas (excluding human trials)
The piperidine-2,6-dione scaffold is present in compounds with a wide range of biological activities, including anticancer and neuroprotective effects. researchgate.netnih.gov Preclinical, non-human studies are crucial for exploring the potential of this compound derivatives in new therapeutic areas.
Oncology: The piperidine-2,6-dione moiety is a key component of immunomodulatory drugs like lenalidomide (B1683929), which are used in the treatment of certain cancers. nih.gov Novel N-substituted derivatives could be investigated for their potential as anticancer agents through their interaction with proteins like Cereblon (CRBN). nih.govgoogle.com Preclinical evaluation in various cancer cell lines and animal models of cancer is a critical step in this exploration. nih.gov
Neurodegenerative Diseases: Some piperidine derivatives have shown neuroprotective properties in preclinical models. researchgate.netnih.gov The potential of this compound analogs to modulate pathways involved in neurodegeneration, such as neuroinflammation or oxidative stress, warrants investigation in in vitro and in vivo models of diseases like Alzheimer's or Parkinson's disease.
The exploration of these and other therapeutic areas will be driven by preclinical research to establish proof-of-concept and identify the most promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
